
BMS-794833: A Comprehensive Technical
Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-794833 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases, with

primary activity against c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

[1][2] This dual inhibitory action allows it to concurrently target tumor growth, proliferation, and

angiogenesis. This document provides a detailed overview of the chemical structure,

physicochemical properties, mechanism of action, biological activity, and relevant experimental

protocols for BMS-794833, intended to serve as a comprehensive resource for researchers in

oncology and drug discovery.

Chemical Structure and Properties
BMS-794833 is a complex heterocyclic molecule. Its structure is formally named N-[4-(2-

amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-

carboxamide.[1]

Chemical Structure:

BMS-794833 Chemical Structure

Image Credit: MedChemExpress

Physicochemical Properties
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Property Value Source

Molecular Formula C23H15ClF2N4O3 [3]

Molecular Weight 468.84 g/mol [3]

IUPAC Name

N-[4-[(2-amino-3-chloro-4-

pyridinyl)oxy]-3-

fluorophenyl]-5-(4-

fluorophenyl)-1,4-dihydro-4-

oxo-3-pyridinecarboxamide

[2]

CAS Number 1174046-72-0 [3]

SMILES

ClC1=C(OC2=CC=C(NC(C3=

CNC=C(C4=CC=C(F)C=C4)C

3=O)=O)C=C2F)C=CN=C1N

[3]

InChI Key
PDYXPCKITKHFOZ-

UHFFFAOYSA-N

Appearance White to off-white solid [3]

Solubility
DMSO: ≥ 100 mg/mL (213.29

mM)
[3]

DMF: 17 mg/mL [4]

Mechanism of Action and Signaling Pathways
BMS-794833 functions as a dual inhibitor of c-Met and VEGFR2, two key receptor tyrosine

kinases involved in oncogenesis and angiogenesis. By binding to the ATP-binding pocket of

these kinases, it prevents their phosphorylation and subsequent activation of downstream

signaling cascades.

The inhibition of the c-Met (Hepatocyte Growth Factor Receptor) pathway disrupts signaling

that leads to cell proliferation, migration, and invasion. The concurrent inhibition of VEGFR2

blocks the signaling initiated by Vascular Endothelial Growth Factor (VEGF), a critical driver of

angiogenesis, the formation of new blood vessels that supply tumors with nutrients and

oxygen.
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Recent studies have also indicated that BMS-794833 can affect the VEGFR/Ras/CDK2

pathway, suggesting a role in overcoming resistance to other tyrosine kinase inhibitors like

anlotinib in osteosarcoma.[5]

Signaling Pathway Inhibition Diagram

BMS-794833 Mechanism of Action
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Caption: Inhibition of c-Met and VEGFR2 by BMS-794833 blocks key oncogenic signaling

pathways.

Biological Activity
BMS-794833 demonstrates potent inhibitory activity against a panel of kinases, with

particularly low IC50 values for c-Met and VEGFR2.
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In Vitro Kinase Inhibitory Activity

Target Kinase IC50 (nM) Source

c-Met 1.7 [1][3][4]

VEGFR2 15 [1][3][4]

Ron < 3 [1][4]

Axl < 3 [1][4]

Flt3 < 3 [1][4]

Cell-Based Activity

In cellular assays, BMS-794833 effectively inhibits the proliferation of tumor cell lines that are

dependent on c-Met signaling. For instance, in the GTL-16 gastric carcinoma cell line, which is

characterized by c-Met receptor activation, BMS-794833 exhibits an IC50 of 39 nM.[3]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of BMS-
794833 against a target kinase.

Experimental Workflow for Kinase Inhibition Assay
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Workflow for In Vitro Kinase Inhibition Assay

Prepare Kinase Reaction Mixture
(Buffer, Substrate, Kinase)

Add BMS-794833 at various concentrations

Initiate reaction with ATP mixture
(Unlabeled ATP + [γ-32P]ATP)

Incubate at 30°C

Stop reaction (e.g., with TCA)

Transfer to filter paper/membrane

Wash to remove unincorporated ATP

Quantify incorporated radioactivity
(Scintillation counting)

Calculate % inhibition and IC50
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Caption: A generalized workflow for determining the IC50 of BMS-794833 against a target

kinase.

Methodology:

Preparation of Reagents:

Kinase Buffer: A typical buffer may contain 20 mM Tris-HCl (pH 7.4), 1 mM MnCl2, and 1

mM DTT.

Substrate: A suitable substrate for the specific kinase is used (e.g., poly(Glu, Tyr) 4:1 for

many tyrosine kinases).

ATP Solution: A stock solution of ATP is prepared, and for the reaction, it is mixed with a

radioactive ATP analog (e.g., [γ-33P]ATP or [γ-32P]ATP).[1]

BMS-794833: A stock solution is prepared in DMSO and serially diluted to the desired

concentrations.

Kinase Reaction:

The kinase, substrate, and buffer are combined in a reaction vessel.

Varying concentrations of BMS-794833 (or DMSO for control) are added to the reaction

mixture.

The reaction is initiated by the addition of the ATP solution.

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 60 minutes).[1]

Termination and Detection:

The reaction is stopped, often by the addition of an acid such as trichloroacetic acid

(TCA), which precipitates the substrate and any phosphorylated product.[1]

The precipitate is collected on a filter membrane.
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The membrane is washed to remove any unincorporated radiolabeled ATP.

The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter.

Data Analysis:

The percentage of inhibition for each concentration of BMS-794833 is calculated relative

to the control (DMSO).

The IC50 value is determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTS Assay)
This protocol describes a common method to assess the effect of BMS-794833 on the

proliferation of cancer cell lines.

Experimental Workflow for Cell Proliferation Assay
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Workflow for Cell Proliferation (MTS) Assay

Seed cells in a 96-well plate

Incubate for 24 hours to allow attachment

Treat cells with various concentrations of BMS-794833

Incubate for a defined period (e.g., 72 hours)

Add MTS reagent to each well

Incubate for 1-4 hours

Measure absorbance at 490 nm

Calculate cell viability and IC50

Click to download full resolution via product page

Caption: A standard workflow for evaluating the anti-proliferative effects of BMS-794833.
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Methodology:

Cell Culture:

The chosen cancer cell line (e.g., GTL-16) is cultured in appropriate media and conditions.

Cells are harvested and seeded into a 96-well microtiter plate at a predetermined density.

The plate is incubated for 24 hours to allow the cells to adhere.[3]

Compound Treatment:

A stock solution of BMS-794833 in DMSO is diluted in culture medium to achieve the

desired final concentrations.

The culture medium in the wells is replaced with the medium containing the various

concentrations of BMS-794833. A control group with DMSO-containing medium is also

included.

The plate is incubated for a specified period, typically 72 hours.[3]

MTS Assay:

Following the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to

each well.

The plate is incubated for 1-4 hours, during which viable cells with active metabolism will

convert the MTS tetrazolium salt into a colored formazan product.

The absorbance of the formazan solution is measured using a microplate reader at a

wavelength of approximately 490 nm.

Data Analysis:

The absorbance values are corrected by subtracting the background absorbance from

wells containing only medium and the MTS reagent.
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The percentage of cell viability is calculated for each concentration of BMS-794833
relative to the control (DMSO-treated) cells.

The IC50 value is determined by plotting the percentage of cell viability against the

logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion
BMS-794833 is a potent dual inhibitor of c-Met and VEGFR2 with significant anti-proliferative

and anti-angiogenic potential. Its well-defined chemical structure and properties, combined with

its demonstrated biological activity, make it a valuable tool for cancer research and a candidate

for further therapeutic development. The experimental protocols provided herein offer a

foundation for researchers to investigate its efficacy and mechanism of action in various

preclinical models.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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